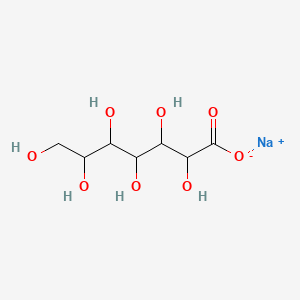

H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Lys-DL-His-DL-Pro-DL-Ala-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

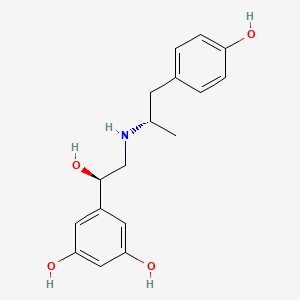

TRV023 is a synthetic peptide derivative of angiotensin II, specifically designed to selectively inhibit Gq-mediated signaling without affecting β-arrestin-dependent receptor endocytosis . This compound has garnered significant interest due to its potential therapeutic applications in cardiovascular diseases, particularly in attenuating atherosclerosis .

Preparation Methods

TRV023 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for TRV023 is Sar-Arg-Val-Tyr-Lys-His-Pro-Ala-OH . The reaction conditions typically involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

TRV023 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. The compound is relatively stable and does not readily undergo oxidation or reduction reactions under physiological conditions. it can be hydrolyzed by proteolytic enzymes, leading to the breakdown of the peptide into its constituent amino acids . Common reagents used in the synthesis of TRV023 include protected amino acids, coupling reagents like HBTU, and cleavage reagents such as trifluoroacetic acid (TFA) . The major products formed from these reactions are the desired peptide and by-products from the cleavage of protecting groups .

Scientific Research Applications

Mechanism of Action

TRV023 exerts its effects by binding to the angiotensin II type 1 receptor (AT1R) and selectively inhibiting Gq-mediated signaling . This selective inhibition is achieved by replacing the C-terminal phenylalanine residue of angiotensin II with alanine, which attenuates Gq-mediated signaling without affecting β-arrestin-dependent receptor endocytosis . The inhibition of Gq-mediated signaling reduces the activation of downstream effectors such as phospholipase C and protein kinase C, ultimately leading to a decrease in pathological vascular remodeling and atherosclerosis .

Comparison with Similar Compounds

TRV023 is unique among angiotensin II analogues due to its selective inhibition of Gq-mediated signaling. Other similar compounds include losartan and telmisartan, which are conventional AT1R antagonists that inhibit both Gq- and β-arrestin-mediated signaling . Unlike TRV023, these conventional antagonists do not provide the same level of selectivity and may have different therapeutic profiles . Another similar compound is TRV027, which also exhibits biased signaling properties but has a different mechanism of action and therapeutic application .

Properties

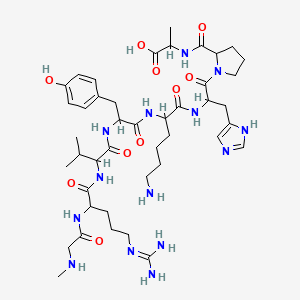

Molecular Formula |

C43H68N14O10 |

|---|---|

Molecular Weight |

941.1 g/mol |

IUPAC Name |

2-[[1-[2-[[6-amino-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C43H68N14O10/c1-24(2)35(56-37(61)29(52-34(59)22-47-4)10-7-17-49-43(45)46)40(64)54-31(19-26-12-14-28(58)15-13-26)38(62)53-30(9-5-6-16-44)36(60)55-32(20-27-21-48-23-50-27)41(65)57-18-8-11-33(57)39(63)51-25(3)42(66)67/h12-15,21,23-25,29-33,35,47,58H,5-11,16-20,22,44H2,1-4H3,(H,48,50)(H,51,63)(H,52,59)(H,53,62)(H,54,64)(H,55,60)(H,56,61)(H,66,67)(H4,45,46,49) |

InChI Key |

QDAXGBOWJLPIHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10821068.png)

![(2R,4'R,6R,9E,11R,13E,15E)-4',11-Dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B10821077.png)

![(Z,2R)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10821085.png)

![N-[(2r)-Butan-2-Yl]-1-(2-Chlorophenyl)-N-Methylisoquinoline-3-Carboxamide](/img/structure/B10821091.png)

![(R)-3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one](/img/structure/B10821100.png)

![(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B10821108.png)

![(12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie](/img/structure/B10821134.png)